molecular formula C14H20ClN3O3 B13510942 tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B13510942
M. Wt: 313.78 g/mol
InChI Key: KQEUFXQYBUAJNH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug development.

Preparation Methods

The synthesis of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-chloropyrimidine with tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl 3-[(4-chloropyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-7-5-10(8-18)9-20-12-16-6-4-11(15)17-12/h4,6,10H,5,7-9H2,1-3H3

InChI Key

KQEUFXQYBUAJNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=CC(=N2)Cl

Origin of Product

United States

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